N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-[4-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-10-18(14(2)11-13)24-19(20-21-22-24)12-26-17-8-6-16(7-9-17)23(4)15(3)25/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTOHMODWPOXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)N(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted products.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is primarily investigated for its pharmacological properties. The presence of the tetrazole ring enhances its bioactivity and solubility, making it a promising candidate for drug development.
Potential Mechanisms of Action :
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic effects against conditions such as cancer or inflammation.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity to achieve desired biological responses.
Antimicrobial Activity
Research indicates that compounds with tetrazole moieties often exhibit antimicrobial properties. This compound could be evaluated for its effectiveness against bacterial and fungal strains.
Material Science
The unique structural features of this compound allow it to participate in the synthesis of advanced materials. Its application in creating polymers or nanomaterials with specific properties is an area of ongoing research.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer potential of this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several strains of bacteria and fungi. The findings suggested that it exhibited potent antimicrobial activity, particularly against Gram-positive bacteria. Further studies are required to elucidate the exact mechanism behind its antimicrobial effects.
Mechanism of Action
The mechanism of action of N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Tetrazole-Containing Angiotensin II Receptor Antagonists ()
Compounds such as losartan and valsartan share the tetrazole motif, which is pivotal for binding to angiotensin II receptors. However, the target compound differs in its substitution pattern:
- Losartan : Features a biphenylmethyl group and an imidazole ring, with the tetrazole directly attached to the biphenyl system.
- Target Compound : Replaces the biphenyl system with a 2,4-dimethylphenyl-substituted tetrazole and introduces a methoxy-linked phenylacetamide.
Key Implications :
- The acetamide moiety may confer different hydrogen-bonding interactions compared to losartan’s hydroxymethyl group, affecting receptor selectivity .
Benzimidazole-Triazole-Thiazole Acetamides ()
Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the acetamide core but replace the tetrazole with triazole-thiazole systems.
Key Differences :
- Heterocyclic Core : The target compound’s tetrazole offers greater metabolic stability compared to triazole-thiazole systems, which may undergo oxidative degradation.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural analogs.
Observations :
- The target compound’s logP is intermediate between losartan and compound 9c, suggesting balanced lipophilicity for oral absorption.
- Thiadiazole-containing acetamides () exhibit lower molecular weights but similar logP values, highlighting the influence of heterocycles on physicochemical profiles .
Biological Activity
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article consolidates available research findings on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.39 g/mol
- CAS Number : Not specified in the available data.
The structure features a tetrazole ring, which is known for its biological activity, particularly in neuropharmacology and anti-inflammatory applications.
Biological Activity Overview
Research indicates that compounds containing tetrazole moieties exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. The specific activities of this compound are summarized below:
1. Neuroprotective Effects
Studies have shown that tetrazole derivatives can protect neuronal cells from oxidative stress and neuroinflammation. For instance, related compounds have demonstrated the ability to mitigate ethanol-induced neurodegeneration by reducing oxidative stress markers and inflammatory cytokines such as TNF-α and NF-κB .
2. Anti-inflammatory Activity
The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. Research on related acetamide derivatives indicates their ability to inhibit pro-inflammatory pathways, which could be applicable to conditions such as arthritis or neuroinflammatory disorders .
3. Analgesic Properties
Preliminary studies suggest that compounds with similar structures may exhibit analgesic properties by modulating pain pathways in the central nervous system. The exact mechanisms remain to be fully elucidated but may involve interaction with neurotransmitter systems .
Case Studies and Research Findings
A review of literature reveals several relevant studies that highlight the biological activity of similar compounds:
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Oxidative Stress : Compounds with tetrazole rings are known to enhance antioxidant defenses within cells, thereby protecting against oxidative damage.
- Modulation of Inflammatory Pathways : The compound may inhibit the activation of microglia and reduce the expression of inflammatory mediators.
- Neurotransmitter Interaction : Potential interactions with neurotransmitter receptors could account for both neuroprotective and analgesic effects.
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize final products from ethanol/water mixtures .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrazole formation | NaN₃, NH₄Cl, DMF, 80°C, 24h | 65–75 | |
| Phenoxy coupling | K₂CO₃, DMF, 60°C, 8h | 70–85 | |
| Final purification | Ethanol/water recrystallization | >95 purity |
Basic: Which analytical techniques are essential for structural validation, and how should conflicting spectral data be resolved?
Answer:
Critical techniques include:
- NMR spectroscopy : Confirm proton environments (e.g., methylacetamide protons at δ 2.1–2.3 ppm, tetrazole CH₂ at δ 4.5–5.0 ppm) .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELXL refinement (e.g., handling disordered methyl groups with PART instructions) .
Q. Resolving contradictions :
- If NMR signals overlap, use 2D techniques (COSY, HSQC) .
- For crystallographic disorder, apply restraints to thermal parameters and validate via R-factor convergence (<5%) .
Advanced: How can researchers design biological activity assays for this compound, particularly targeting its tetrazole moiety?
Answer:
Stepwise approach :
In vitro screening :
- Enzyme inhibition : Test against angiotensin-converting enzyme (ACE) or cyclooxygenase (COX-2) via fluorometric assays (IC₅₀ determination) .
- Receptor binding : Use radioligand displacement assays (e.g., AT₁ receptor for hypertension targets) .
In vivo models :
- Administer in hypertensive rat models (e.g., SHR rats) at 10–50 mg/kg/day, monitoring blood pressure changes .
Q. Key considerations :
- Compare activity to known tetrazole derivatives (e.g., losartan) to contextualize potency .
- Use LC-MS to confirm compound stability in biological matrices .
Advanced: What strategies address discrepancies between computational docking predictions and experimental binding data?
Answer:
Methodological adjustments :
Docking parameters :
- Use flexible ligand docking with AMBER force fields to account for tetrazole ring dynamics .
- Include explicit water molecules in the active site to improve pose accuracy .
Experimental validation :
- Perform alanine scanning mutagenesis on key binding residues (e.g., Tyr²⁰⁶ in ACE) to confirm interactions .
- Use SPR (surface plasmon resonance) for real-time binding kinetics (ka, kd measurements) .
Q. Table 2: Example Docking vs. Experimental Data Resolution
| Parameter | Computational Prediction | Experimental Result | Resolution Strategy |
|---|---|---|---|
| Binding affinity | ∆G = -9.8 kcal/mol | IC₅₀ = 12 nM | Adjust solvation model in docking |
| Binding pose | Tetrazole-O hydrogen bond | π-π stacking observed | Re-dock with induced fit |
Advanced: How can structure-activity relationship (SAR) models be developed for derivatives of this compound?
Answer:
SAR workflow :
Derivative synthesis :
- Modify substituents on the tetrazole (e.g., 2,4-dimethylphenyl → 4-fluorophenyl) and acetamide (e.g., N-methyl → N-cyclopropyl) .
Activity profiling :
- Test derivatives in dose-response assays (e.g., ACE inhibition) and compile datasets.
QSAR modeling :
- Use MLR (multiple linear regression) or Random Forest to correlate descriptors (logP, polar surface area) with activity .
Q. Key findings :
- Electron-withdrawing groups on the tetrazole enhance ACE inhibition (e.g., -CF₃ improves IC₅₀ by 3-fold) .
- Bulky N-alkyl groups reduce bioavailability due to steric hindrance .
Advanced: What are best practices for crystallographic refinement of this compound using SHELX software?
Answer:
Refinement protocol :
Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) and integrate reflections with SAINT .
Structure solution :
- Solve via direct methods (SHELXT) and refine with SHELXL .
- Handle disordered methyl groups with PART 0.5 and ISOR restraints .
Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
